molecular formula C15H14F3NO3S B2723188 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 341967-32-6

4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2723188
CAS No.: 341967-32-6
M. Wt: 345.34
InChI Key: LTGVWPGPYMZUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound offered for research and development purposes. It features a pyridine core, a privileged scaffold in medicinal chemistry known for its significant impact on pharmacological activity . Pyridine-containing structures are found in numerous FDA-approved pharmaceuticals targeting a wide spectrum of therapeutic areas, including use as antimicrobials, antivirals, anticancer agents, and anti-inflammatory agents . The specific substitution pattern on this pyridine derivative, including the methylsulfonyl and trifluoromethylphenoxy groups, is of particular interest for structure-activity relationship (SAR) studies. Such substituents are often explored to optimize a compound's lipophilicity, potency, and interaction with hydrophobic binding pockets in biological targets, as demonstrated in research on other pyridine-based drug candidates . This compound serves as a valuable building block for medicinal chemists working to develop novel bioactive molecules and expand the library of compounds for screening against various biological targets . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dimethyl-3-methylsulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-9-7-10(2)19-14(13(9)23(3,20)21)22-12-6-4-5-11(8-12)15(16,17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGVWPGPYMZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2,6-dimethylpyridine with methylsulfonyl chloride under controlled conditions to introduce the methylsulfonyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit:

  • Anticancer Activity : Research indicates that similar pyridine derivatives can inhibit tumor growth in various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising anti-breast cancer efficacy, suggesting that modifications to the pyridine structure can enhance antitumor properties .
  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial strains, indicating that 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine may possess similar antibacterial activities .

Agricultural Applications

The compound is also relevant in the field of agrochemicals:

  • Pesticide Formulation : Its chemical structure suggests potential use as an active ingredient in pesticides. The presence of the trifluoromethyl group enhances the compound's stability and effectiveness against pests .
  • Plant Growth Regulation : Similar compounds have been utilized as growth regulators in various crops, promoting better yield and resistance to environmental stressors.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of thiazole-pyridine hybridsOne derivative showed an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard treatments .
Antimicrobial Efficacy Testing against MRSAA derivative exhibited comparable efficacy to established antibiotics, highlighting its potential in treating resistant infections .
Pesticide Development Assessment of new agrochemicalsThe compound's formulation demonstrated effective pest control in field trials, supporting its application in sustainable agriculture .

Mechanism of Action

The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related pyridine derivatives:

Compound Name Substituents (Pyridine Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound 2: 3-(CF₃)phenoxy; 3: SO₂CH₃; 4,6: CH₃ C₁₆H₁₅F₃NO₃S 358.36 High lipophilicity; potential herbicide intermediate (inferred)
2-[(4-Chlorophenyl)thio]-4,6-dimethyl-3-(methylsulfonyl)pyridine () 2: 4-Cl-C₆H₄S; 3: SO₂CH₃; 4,6: CH₃ C₁₄H₁₄ClNO₂S₂ 327.85 Thioether linkage may reduce metabolic stability compared to phenoxy
Sodium 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate () Benzoate core with phenoxy-CF₃/Cl substituents C₁₄H₇ClF₃NO₆Na 400.71 Herbicide (acifluorfen sodium); nitro group enhances herbicidal activity
2,3-Difluoro-5-(trifluoromethyl)pyridine () 2,3: F; 5: CF₃ C₆H₂F₅N 183.08 Herbicide intermediate; fluorine improves safety vs. chlorine analogs

Functional Differences

  • Bioactivity : Unlike sodium acifluorfen (), which relies on a nitro group for herbicidal activity, the target compound’s CF₃ and SO₂CH₃ groups may confer activity through different mechanisms, such as enzyme inhibition or membrane disruption .
  • Toxicity : Fluorinated pyridines (e.g., ) exhibit reduced toxicity compared to chlorinated analogs (e.g., ), suggesting the target compound’s CF₃ group may enhance safety .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylphenoxy group in the target compound likely increases logP compared to the chlorophenylthio analog (), improving membrane permeability .
  • Stability : Methylsulfonyl groups resist oxidation better than sulfinyl (e.g., compound 8f in ), which could enhance shelf-life .

Biological Activity

4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with several substituents:

  • Methyl groups at positions 4 and 6
  • A methylsulfonyl group at position 3
  • A trifluoromethylphenoxy substituent

This unique structure contributes to its biological activity, particularly in enzyme inhibition.

Research indicates that 4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine acts as an inhibitor of human leukocyte elastase (HLE) , an enzyme involved in the immune response and inflammation. HLE is a serine protease that plays a critical role in breaking down proteins during the immune response. By inhibiting this enzyme, the compound may help regulate inflammatory processes and provide therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria.
  • Significant bactericidal activity, suggesting potential use in treating infections caused by resistant strains.
Bacterial Strain MIC (μg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.25 - 125Bactericidal

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound exhibits anti-inflammatory effects:

  • It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
  • Case studies indicate that it may reduce inflammation markers in animal models of arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies on Human Cells
    • A study evaluated the compound's effect on human neutrophils, showing a reduction in elastase release upon stimulation with inflammatory agents. This suggests its potential role in modulating immune responses .
  • Animal Models
    • In a model of induced arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated animals .

Q & A

Q. Why do yields vary significantly when scaling up the Suzuki-Miyaura coupling step?

  • Answer : Pd catalyst poisoning occurs due to residual sulfur from earlier steps. Mitigation:
  • Scavengers : Add activated charcoal or polymer-bound thiophiles.
  • Microwave-assisted synthesis : Reduces reaction time (10 min vs. 12h) and improves consistency .

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